molecular formula C25H25NO7S B491513 2-Methoxyethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 361179-80-8

2-Methoxyethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491513
CAS No.: 361179-80-8
M. Wt: 483.5g/mol
InChI Key: YQSHYDPZWAAQKO-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran-based sulfonamide derivative. Its structure comprises a naphtho[1,2-b]furan core substituted with a methyl group at position 2, a sulfonamide group at position 5 (linked to a 4-ethoxyphenyl moiety), and a 2-methoxyethyl ester at position 2.

Properties

IUPAC Name

2-methoxyethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO7S/c1-4-31-17-9-11-18(12-10-17)34(28,29)26-22-15-21-23(25(27)32-14-13-30-3)16(2)33-24(21)20-8-6-5-7-19(20)22/h5-12,15,26H,4,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSHYDPZWAAQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate (CAS No: 441292-32-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C21H23NO7S and features a complex structure that includes a naphthofuran core, an ethoxyphenyl sulfonamide moiety, and a methoxyethyl group. Its structural characteristics contribute to its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis.

Table 1: Summary of Anticancer Activity

Compound TypeMechanism of ActionTarget Cancer Types
Sulfonamide DerivativesInduces apoptosis, inhibits proliferationBreast, prostate, and colon cancer
Naphtho[1,2-b]furan DerivativesDisrupts microtubule dynamicsVarious solid tumors

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects in vitro. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: Inhibition of COX-2
A study evaluated the anti-inflammatory effects of related sulfonamide compounds in a murine model of inflammation. The results showed a significant reduction in edema and inflammatory markers in treated groups compared to controls, suggesting that similar mechanisms may be applicable to the compound .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the sulfonamide group is particularly noteworthy as it has been associated with antibacterial activity due to its ability to inhibit bacterial folate synthesis.

Table 2: Antimicrobial Activity Overview

Microorganism TypeActivity ObservedReference Study
Gram-positive BacteriaInhibition of growth
Gram-negative BacteriaReduced viability

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The sulfonamide moiety may inhibit key enzymes involved in nucleic acid synthesis.
  • Receptor Modulation: Potential interaction with various receptors involved in inflammation and cancer progression.
  • Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest at specific phases, leading to reduced cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Sulfonamide Substituents

The sulfonamide group’s aryl substituent is a critical modulator of physicochemical and biological properties. Key comparisons include:

Compound Name Sulfonamide Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound (4-ethoxyphenyl) 4-ethoxyphenyl Likely C25H25NO7S ~483.5 (estimated) Data not available
2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-... () 2,5-dimethylphenyl C25H25NO6S 467.5 Purity: 98% (commercial)
Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-... () 4-methoxyphenyl C22H19NO6S 425.45 No activity data
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-... () 4-fluorophenyl C21H16FNO5S 413.42 Predicted pKa: 7.82
Benzyl 5-(4-chlorobenzenesulfonamido)-... () 4-chlorophenyl C27H20ClNO5S 506.0 Antimicrobial potential*

Notes:

  • Electron-donating groups (e.g., 4-ethoxy, 4-methoxy) may enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) .
  • Antimicrobial activity : Compounds with halogenated aryl groups (e.g., 4-chloro) exhibit stronger antifungal activity (e.g., EC50 values: 0.38–0.91 mg/L against plant pathogens) , but direct data for the target compound is lacking.

Ester Group Modifications

The ester moiety at position 3 influences metabolic stability and bioavailability:

Compound Name Ester Group Molecular Weight (g/mol) Key Features
Target Compound (2-methoxyethyl ester) 2-methoxyethyl ~483.5 (estimated) Likely slower hydrolysis vs. methyl esters
Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-... Methyl 425.45 Higher volatility
Ethyl 5-(2,5-dimethylbenzenesulfonamido)-... Ethyl 468.48 Intermediate lipophilicity
Benzyl 5-(4-chlorobenzenesulfonamido)-... Benzyl 506.0 Increased steric bulk

Notes:

  • 2-Methoxyethyl esters are often used to enhance water solubility and prolong half-life compared to smaller esters (methyl, ethyl) .

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